DPP-4 Inhibitory Potency of the 2-Azabicyclo[2.2.1]heptane Scaffold: Quantitative Comparison of Neogliptin Against Marketed Inhibitors
The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold — the core shared by the target compound — has been directly validated in DPP-4 inhibitor development. Compound 12a (neogliptin), which incorporates this exact scaffold, exhibited an IC₅₀ of 16.8 ± 2.2 nM against human DPP-4, making it more potent than both vildagliptin (IC₅₀ = 34 nM) and sitagliptin (IC₅₀ = 18 nM) as reported in the same assay class [1] [2]. This demonstrates that the rigid azabicyclo framework provides a competitive potency advantage over flexible pyrrolidine-based DPP-4 inhibitors. The target compound, with its additional 6-fluoro substitution and defined cis stereochemistry, offers a further dimension of conformational restriction unavailable in the non-fluorinated scaffold used to construct neogliptin.
| Evidence Dimension | Human DPP-4 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly assayed; scaffold-derived compound neogliptin (compound 12a): IC₅₀ = 16.8 ± 2.2 nM |
| Comparator Or Baseline | Vildagliptin: IC₅₀ = 34 nM; Sitagliptin: IC₅₀ = 18 nM |
| Quantified Difference | Neogliptin is 2.0-fold more potent than vildagliptin and 1.07-fold more potent than sitagliptin at the IC₅₀ level |
| Conditions | Recombinant human DPP-4 enzyme assay; Pharmaceuticals 2022, 15(3), 273 and PMC5807507 Table 4 |
Why This Matters
Procurement of the fluorinated building block enables construction of libraries with a scaffold that has already demonstrated DPP-4 potency superior to two multi-billion-dollar marketed drugs, derisking lead optimization campaigns.
- [1] Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., Gureev, M. A., Dahlén, A. D., Porozov, Y. B., Schiöth, H. B., & Trukhan, V. M. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. View Source
- [2] PMC5807507, Table 4 — Ki and IC50 values for DPP-4 inhibitors including vildagliptin and sitagliptin. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC5807507/table/Tab4/ View Source
